REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2([CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]2)[C:6]2=[CH:7][CH:8]=[CH:9][N:5]2[CH2:4][CH2:3]1.[C:23](I)([F:26])([F:25])[F:24].OO>CS(C)=O>[CH3:1][N:2]1[C:10]2([CH2:11][CH2:12][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:14][CH2:15]2)[C:6]2=[CH:7][CH:8]=[C:9]([C:23]([F:26])([F:25])[F:24])[N:5]2[CH2:4][CH2:3]1
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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CN1CCN2C(=CC=C2)C12CCN(CC2)C(=O)OC(C)(C)C
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Name
|
ferrous sulfate heptahydrate
|
Quantity
|
9.8 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
164 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
6.41 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)I
|
Name
|
|
Quantity
|
3.71 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
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reactant
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Smiles
|
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
by slow bubbling through the solution
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Type
|
CUSTOM
|
Details
|
the internal temperature<20° C
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc (2×400 mL)
|
Type
|
WASH
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Details
|
The combined organic phases were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified column chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-10% methanol in dichloromethane with 2% iPr2NEt
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN2C(=CC=C2C(F)(F)F)C12CCN(CC2)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |